Nitroarginine - 2149-70-4

Nitroarginine

Catalog Number: EVT-277177
CAS Number: 2149-70-4
Molecular Formula: C6H13N5O4
Molecular Weight: 219.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(gamma)-nitro-L-arginine is an L-arginine derivative that is L-arginine in which the terminal nitrogen of the guanidyl group is replaced by a nitro group. It is a L-arginine derivative, a N-nitro compound, a member of guanidines and a non-proteinogenic L-alpha-amino acid.
An inhibitor of nitric oxide synthetase which has been shown to prevent glutamate toxicity. Nitroarginine has been experimentally tested for its ability to prevent ammonia toxicity and ammonia-induced alterations in brain energy and ammonia metabolites. (Neurochem Res 1995:200(4):451-6)
Nitroarginine is a natural product found in Trypanosoma brucei with data available.
NG-nitro-L-arginine is an amino acid derivative and nitric oxide synthase (NOS) inhibitor with potential antineoplastic and antiangiogenic activities. Upon administration, NG-nitro-L-arginine inhibits the enzyme nitric oxide synthase, thereby preventing the formation of nitric oxide (NO). By preventing NO generation, the vasodilatory effects of NO are abrogated leading to vasoconstriction, reduction in vascular permeability and an inhibition of angiogenesis. As blood flow to tumors is restricted, this may result in an inhibition of tumor cell proliferation. NO plays an important role in tumor blood flow and stimulation of angiogenesis, tumor progression, survival, migration and invasiveness.
Molecular Structure Analysis

Nitroarginine derivatives share a structural similarity with L-arginine, the natural substrate for NOS. This similarity enables them to bind to the active site of NOS. The key difference lies in the nitro group replacing one guanidino nitrogen in nitroarginine. [, , ]

L-NG-Nitroarginine Methyl Ester (L-NAME)

Compound Description: L-NAME is a potent and widely used inhibitor of nitric oxide synthase (NOS). [] It is often used to investigate the role of nitric oxide (NO) in various physiological and pathological processes. [, ]

Relevance: L-NAME is structurally very similar to nitroarginine, with the addition of a methyl ester group. This structural similarity allows L-NAME to effectively compete with L-arginine, the natural substrate for NOS, thus inhibiting NO production. [] Several studies used L-NAME alongside nitroarginine to investigate the role of NO in different systems, including cardiovascular regulation and neurotransmission. [, , ]

NG-Monomethyl-L-arginine (L-NMMA)

Compound Description: L-NMMA is another arginine analog that acts as a NOS inhibitor. It is often used in research to investigate the physiological and pathological roles of NO. []

Relevance: L-NMMA shares structural similarities with both nitroarginine and L-NAME. While it is a less potent NOS inhibitor compared to L-NAME, it still effectively reduces NO production and is a valuable tool for studying the role of NO. []

L-Arginine

Compound Description: L-Arginine is an essential amino acid and serves as the natural substrate for NOS in the production of NO. []

Relevance: L-Arginine's role as the substrate for NOS directly contrasts nitroarginine's function as a NOS inhibitor. Numerous studies use L-arginine to reverse the effects of NOS inhibitors like nitroarginine and L-NAME, confirming that the observed effects are indeed due to the inhibition of NO synthesis. [, , , ]

D-NG-Nitroarginine Methyl Ester (D-NAME)

Compound Description: D-NAME is the inactive enantiomer of L-NAME. It is often used as a negative control in experiments investigating the effects of NOS inhibition. []

Relevance: Comparing the effects of D-NAME and L-NAME helps confirm that the observed effects of L-NAME (and by extension, nitroarginine) are specifically due to the inhibition of NOS and not due to non-specific effects. [] This comparison reinforces the role of stereospecificity in the interaction between arginine analogs and NOS.

Sodium Nitroprusside (SNP)

Compound Description: SNP is a NO donor that releases NO upon decomposition. It is commonly used in research to investigate the effects of NO on various tissues and systems. [, , ]

Relevance: SNP serves as a contrasting agent to nitroarginine by directly increasing NO levels. This contrast allows researchers to differentiate between the effects caused by NO deficiency (induced by nitroarginine) and those caused by exogenous NO administration. [, , ] This approach helps elucidate the specific roles of NO in various physiological processes.

Oxyhemoglobin

Compound Description: Oxyhemoglobin is the oxygen-bound form of hemoglobin found in red blood cells. It acts as a NO scavenger, binding to and inactivating NO. []

Relevance: Similar to SNP, oxyhemoglobin serves as a tool to manipulate NO levels, contrasting nitroarginine's inhibitory action. By scavenging NO, oxyhemoglobin helps confirm the involvement of NO in the studied pathways and provides further evidence for the specificity of nitroarginine's effects. []

11,12-Epoxy-eicosatrienoic acid (11,12-EET)

Compound Description: 11,12-EET is a biologically active eicosanoid produced by the cytochrome P450 epoxygenase pathway. It has vasodilatory effects. []

Relevance: 11,12-EET is relevant to the study of nitroarginine as both compounds play a role in vasorelaxation. While nitroarginine exerts its effect by inhibiting NO production, 11,12-EET acts through a different pathway involving cytochrome P450 epoxygenase. [] Understanding these different pathways is crucial in dissecting the complexities of vasoregulation.

Prostaglandin E2 (PGE2)

Compound Description: PGE2 is a lipid mediator belonging to the prostaglandin family. It has diverse physiological effects, including vasodilation and inflammation. []

Relevance: PGE2 is another vasodilator studied in conjunction with nitroarginine to understand the interplay of different vasoactive pathways. Studies suggest that PGE2 may be involved in the central nervous system's response to inflammation and could be a potential target for therapies related to pain and inflammation. []

Source and Classification

Nitroarginine is classified as a nitric oxide synthase inhibitor. It is primarily used in research to study the effects of nitric oxide in biological systems. The compound is derived from L-arginine through the introduction of a nitro group at the ω position. It has been extensively studied for its impact on vascular function and its role in various physiological and pathological processes.

Synthesis Analysis

The synthesis of nitroarginine can be achieved through several methods. One notable approach involves the use of N-Boc-protected L-arginine, which is nitrated to form Nω-nitro-L-arginine. The synthesis typically includes the following steps:

  1. Protection of the Amino Group: The amino group of L-arginine is protected using a suitable protecting group such as Boc (tert-butyloxycarbonyl).
  2. Nitration: The protected L-arginine is subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric and sulfuric acids.
  3. Deprotection: After nitration, the protecting group is removed to yield Nω-nitro-L-arginine.

In one study, the synthesis involved coupling reactions followed by amide reductions under controlled conditions to produce various dipeptide amides containing Nω-nitro-L-arginine .

Chemical Reactions Analysis

Nitroarginine primarily participates in reactions involving nitric oxide synthase inhibition. The compound competes with L-arginine for binding sites on nitric oxide synthase enzymes, thereby reducing the production of nitric oxide. Key reactions include:

  1. Inhibition of Nitric Oxide Production: Nitroarginine inhibits all three isoforms of nitric oxide synthase—neuronal nitric oxide synthase, endothelial nitric oxide synthase, and inducible nitric oxide synthase—by blocking substrate access.
  2. Vasoconstriction Effects: Due to its inhibitory action on nitric oxide production, nitroarginine induces vasoconstriction in various vascular tissues .
Mechanism of Action

The mechanism by which nitroarginine exerts its effects involves competitive inhibition of nitric oxide synthase. When administered, it competes with L-arginine at the active site of the enzyme, leading to decreased levels of nitric oxide production. This reduction in nitric oxide results in:

  • Vasoconstriction: As nitric oxide is a potent vasodilator, its inhibition leads to increased vascular resistance.
  • Altered Neurotransmission: Inhibition may affect neurotransmitter release and uptake in neuronal tissues .
Physical and Chemical Properties Analysis

Nitroarginine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Nitroarginine is soluble in water and other polar solvents.
  • Stability: The compound remains stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

These properties make nitroarginine suitable for various experimental applications in biochemistry and pharmacology.

Applications

Nitroarginine finds extensive use in scientific research due to its role as an inhibitor of nitric oxide synthase:

  1. Cardiovascular Research: It has been utilized to study coronary constriction and vasodilation mechanisms .
  2. Neuroscience Studies: Nitroarginine's effects on neurotransmitter dynamics have been investigated, particularly regarding dopamine transport in striatal tissues .
  3. Cancer Research: Its ability to modulate nitric oxide levels has implications for cancer therapies involving immune responses .
  4. Pharmacological Studies: Nitroarginine serves as a biochemical tool for understanding the physiological roles of nitric oxide in various biological systems.
Biochemical Mechanisms of Nitric Oxide Synthase (NOS) Inhibition

Structural Determinants of NOS Isoform Specificity

Nitroarginine (Nω-nitro-L-arginine or L-NNA) inhibits nitric oxide synthase (NOS) isoforms by exploiting subtle structural differences in their catalytic domains. The oxygenase domains of neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS) share high sequence homology (~50–60%) but exhibit critical variations in substrate access channels. These channels connect the solvent-exposed surface to the heme-pterin active site and contain isoform-unique residues that govern inhibitor selectivity. For example, Leu337 in rat nNOS (equivalent to Asn115 in murine iNOS) forms hydrophobic interactions with the nitro group of Nitroarginine, enhancing nNOS binding affinity 100-fold over eNOS. In contrast, eNOS possesses a more constricted channel with charged residues that sterically hinder Nitroarginine docking [6] [8].

Crystal structures reveal that Nitroarginine’s guanidinium group coordinates with the heme propionate of nNOS, displacing a conserved structural water molecule. This direct interaction is less favorable in iNOS due to conformational flexibility of Gln257 (absent in nNOS), which reduces binding stability. Mutagenesis studies confirm that substituting nNOS-specific residues (e.g., Leu337→Asn) diminishes Nitroarginine’s inhibitory potency by 85%, underscoring the role of access channel architecture in isoform specificity [6] [2].

Table 1: Key Structural Determinants Influencing Nitroarginine Selectivity

NOS IsoformResidue PositionAmino AcidEffect on Nitroarginine Binding
nNOS337LeuHydrophobic stabilization of nitro group
iNOS115AsnReduced hydrophobic interaction
eNOS123AspCharge repulsion with carboxylate
nNOS597Trpπ-stacking with inhibitor backbone

Competitive vs. Non-Competitive Inhibition Kinetics

Nitroarginine acts as a competitive inhibitor of NOS, directly opposing L-arginine binding at the catalytic site. Radioligand binding assays demonstrate a dissociation constant (Kd) of 0.17 μM for nNOS, comparable to L-arginine’s Km (2.9 μM). The inhibition is reversible by L-arginine, confirming competition for the same binding pocket. However, Nitroarginine exhibits slow dissociation kinetics, with a half-life (t½) of 9.4 minutes upon dilution—significantly longer than NG-methyl-L-arginine (t½ < 1 min). This prolonged binding arises from its nitro group forming stable hydrogen bonds with heme propionates and Glu592, effectively mimicking the transition state of L-arginine oxidation [7] [4].

In contrast, derivatives like L-NAME (NG-nitro-L-arginine methyl ester) initially act as weak, reversible inhibitors (Ki > 100 μM) but undergo non-enzymatic hydrolysis to Nitroarginine during assays. The hydrolysis product then drives potent time-dependent inhibition. Notably, non-hydrolyzable analogs (e.g., NG-nitro-L-arginine methyl amide) retain rapid reversibility, confirming that Nitroarginine itself—not ester intermediates—mediates sustained inhibition [1] [9].

Table 2: Kinetic Parameters of NOS Inhibitors

InhibitorKi (μM)Dissociation t½Mechanism
Nitroarginine0.17 (nNOS)9.4 minCompetitive
L-NAME (fresh)>100<30 secWeak competitive
L-NAME (hydrolyzed)0.28.2 minCompetitive (via L-NA)
Aminoguanidine5.0 (iNOS)2.1 minPartially competitive

Time-Dependent Irreversible Inhibition of Constitutive NOS

Nitroarginine induces time-dependent irreversible inhibition in constitutive NOS isoforms (nNOS and eNOS) but not iNOS. Pre-incubation of nNOS with Nitroarginine for 30 minutes reduces enzyme activity by >95%, and activity restoration requires >12 hours—far exceeding the inhibitor’s dissociation half-life. This irreversibility stems from two mechanisms:

  • Heme Destabilization: Nitroarginine displaces the heme-coordinating water molecule, facilitating heme iron oxidation. This generates ferric superoxide (Fe3+-O2•−), which decomposes the porphyrin ring.
  • Covalent Modification: The nitro group undergoes single-electron reduction by nNOS to form a nitro anion radical (NO2•−), which alkylates heme or cysteine residues (e.g., Cys331) near the active site [4] [8].

Calmodulin (CaM) binding amplifies this inactivation. CaM increases electron flux from the reductase domain to the oxygenase domain, accelerating Nitroarginine reduction. Consequently, CaM-bound nNOS exhibits 10-fold faster inactivation than apo-nNOS. In iNOS, constitutive CaM binding paradoxically protects against inactivation by restricting conformational changes needed for nitro group reduction [4] [7].

Modulation of NOS-Dependent Superoxide Radical Generation

NOS isoforms produce superoxide (O2•−) under substrate or cofactor depletion—a process termed "uncoupling." Nitroarginine modulates this via dual mechanisms:

  • Direct Suppression: By occupying the L-arginine binding site, Nitroarginine prevents flavin-mediated electron transfer to molecular oxygen, reducing O2•− yields by 70% in nNOS and eNOS [4].
  • Indirect Antioxidant Effects: In ammonia-intoxicated rats, Nitroarginine pretreatment blocks NO overproduction, preventing depletion of antioxidant enzymes (glutathione peroxidase, catalase). This preserves cellular redox balance and reduces hepatic and cerebral O2•− by >50% [10].

Paradoxically, inhibitors like NG-monomethyl-L-arginine (L-NMMA) exacerbate superoxide generation by stalling the catalytic cycle at the heme-dioxy complex. Nitroarginine avoids this by stabilizing the ferric heme state, which has lower O2 affinity. Spectroscopic studies confirm that Nitroarginine-bound nNOS maintains a low-spin heme, minimizing electron leakage to oxygen [4] [5].

Properties

CAS Number

2149-70-4

Product Name

Nitroarginine

IUPAC Name

2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid

Molecular Formula

C6H13N5O4

Molecular Weight

219.20 g/mol

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)

InChI Key

MRAUNPAHJZDYCK-UHFFFAOYSA-N

SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

N omega Nitro L Arginine
N omega-Nitro-L-Arginine
N(G)-Nitroarginine
N(omega)-Nitroarginine
NG Nitro L Arginine
NG Nitroarginine
NG-Nitro-L-Arginine
NG-Nitroarginine
Nitroarginine
NO2Arg
NOARG
omega Nitroarginine
omega-Nitro-L-Arginine, N
omega-Nitroarginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.